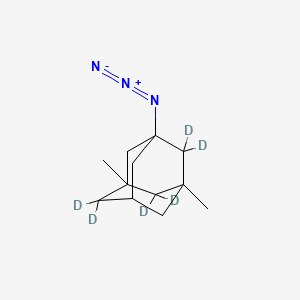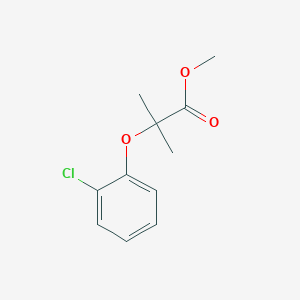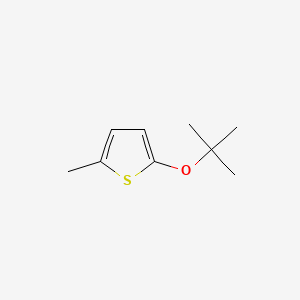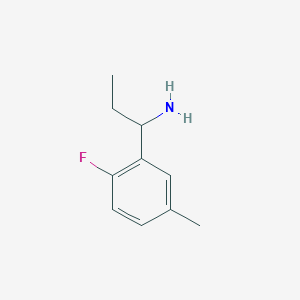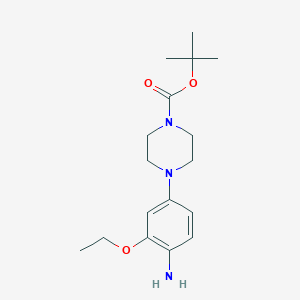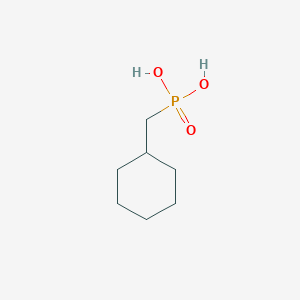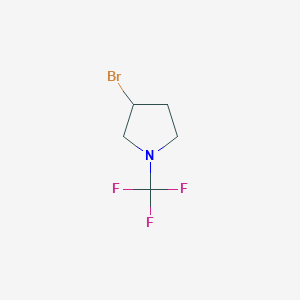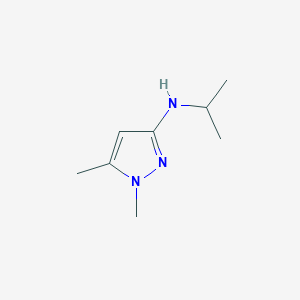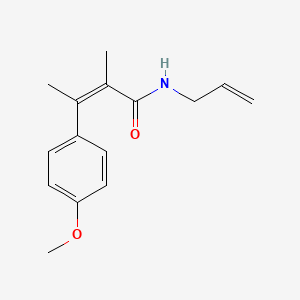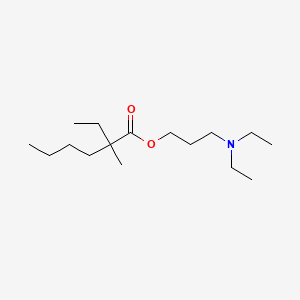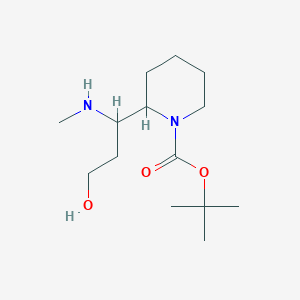
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-7-methoxy-5-(8-azabicyclo(3.2.1)oct-3-yl)oxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine is a complex organic compound belonging to the class of dibenzocycloheptenes. This compound is characterized by its unique structural features, which include a bicyclic azabicyclo[3.2.1]octane moiety and a benzo[4,5]cyclohepta[1,2-b]pyridine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central component of the compound. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold . The stereochemical control is achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multistep processes with optimization for large-scale production. Techniques such as flash chromatography and the use of specific catalysts and reagents are essential for achieving high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: This compound shares the 8-azabicyclo[3.2.1]octane scaffold and has been studied for its nematicidal activity.
Tropane alkaloids: These compounds also contain the 8-azabicyclo[3.2.1]octane scaffold and exhibit a wide range of biological activities.
Uniqueness
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine is unique due to its combination of the azabicyclo[3.2.1]octane moiety and the benzo[4,5]cyclohepta[1,2-b]pyridine core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
63917-54-4 |
|---|---|
Fórmula molecular |
C22H26N2O2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-(8-azabicyclo[3.2.1]octan-3-yloxy)-14-methoxy-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C22H26N2O2/c1-25-17-8-4-14-5-9-21-19(3-2-10-23-21)22(20(14)13-17)26-18-11-15-6-7-16(12-18)24-15/h2-4,8,10,13,15-16,18,22,24H,5-7,9,11-12H2,1H3 |
Clave InChI |
YFYVSRNSUJGOCJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCC3=C(C2OC4CC5CCC(C4)N5)C=CC=N3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


